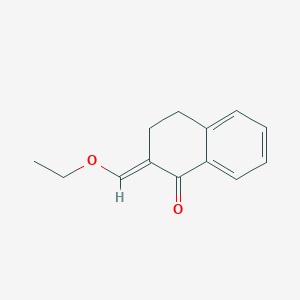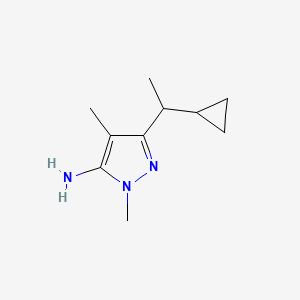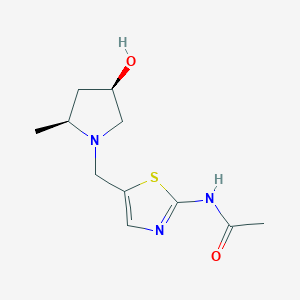
1-(2,2-Difluoroethyl)-1H-indol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-1H-indol-7-amine is a compound that features an indole core substituted with a 2,2-difluoroethyl group at the 1-position and an amine group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-7-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group to thiol, amine, and alcohol nucleophiles .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using robust and scalable synthetic routes. The use of hypervalent iodine reagents in electrophilic 2,2-difluoroethylation provides a complementary strategy to existing methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
化学反応の分析
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2,2-Difluoroethyl)-1H-indol-7-amine has several scientific research applications:
Biology: Its unique properties make it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-7-amine involves its interaction with molecular targets through hydrogen bonding and lipophilicity modulation. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . The C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .
類似化合物との比較
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the 2,2-difluoroethyl group and have been studied for their fungicidal activities.
2,2,2-Trifluoroethylidene compounds: These compounds also feature fluorinated groups and are used in various chemical applications.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10F2N2 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)indol-7-amine |
InChI |
InChI=1S/C10H10F2N2/c11-9(12)6-14-5-4-7-2-1-3-8(13)10(7)14/h1-5,9H,6,13H2 |
InChIキー |
DPBZLNPAIMHMAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
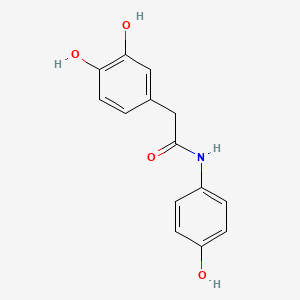
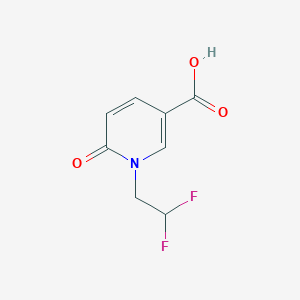
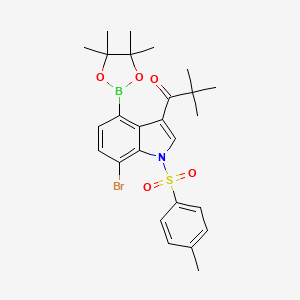
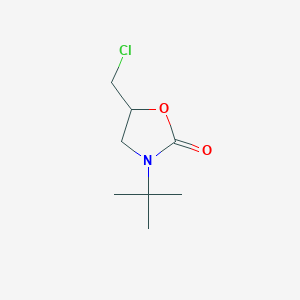
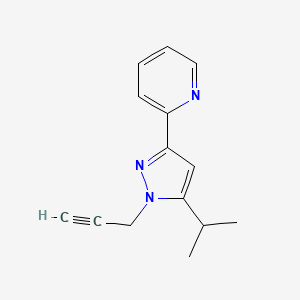

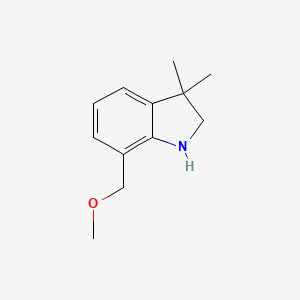
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

